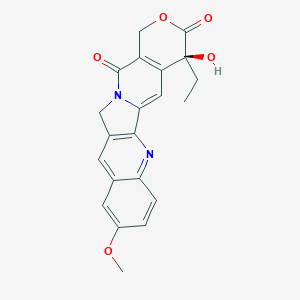
10-Methoxycamptothecin
説明
Synthesis Analysis
The synthesis of 10-Methoxycamptothecin involves several key steps, including enamine annulation. Kametani et al. (1981) described a synthesis approach via enamine annelation as a critical step, demonstrating the chemical strategies employed to construct the compound from precursor molecules (Kametani, Ohsawa, & Ihara*, 1981).
Molecular Structure Analysis
The molecular structure of 10-Methoxycamptothecin features a pentacyclic quinoline alkaloid core, characteristic of camptothecin derivatives. This structure is essential for its interaction with topoisomerase I, allowing it to effectively inhibit the enzyme's activity and prevent cancer cell proliferation.
Chemical Reactions and Properties
Camptothecin derivatives undergo various chemical reactions, including acylation and methylation, to enhance their solubility and therapeutic efficacy. Salim et al. (2018) explored the enzymatic methylation of 10-hydroxycamptothecin to produce 10-methoxycamptothecin, highlighting the biosynthetic pathways exploited for its production (Salim, Jones, & DellaPenna, 2018).
科学的研究の応用
“10-Methoxycamptothecin” is a derivative of camptothecin, a well-known monoterpenoid indole alkaloid possessing remarkable anti-tumor activity . It is one of the major bioactive monoterpene indole alkaloids accumulated by the medicinal plant Camptotheca acuminata .
-
Cancer Research : Given its anti-tumor activity, “10-Methoxycamptothecin” is likely used in cancer research. It could be used to study its effects on various types of cancer cells and potentially develop new cancer treatments .
-
Pharmaceutical Research : “10-Methoxycamptothecin” could be used in pharmaceutical research to develop new drugs or improve existing ones. Its properties could be studied to understand how it interacts with other substances and how it can be effectively delivered to target areas in the body .
-
Biochemical Research : “10-Methoxycamptothecin” could be used in biochemical research to study its effects on various biological processes. This could include studying its impact on cell growth, cell death, and other cellular functions .
-
Plant Research : “10-Methoxycamptothecin” is found in the medicinal plant Camptotheca acuminata . It could be used in plant research to study its biosynthesis and the factors affecting its production in the plant .
-
Synthetic Chemistry : “10-Methoxycamptothecin” could be used in synthetic chemistry as a starting material or intermediate for the synthesis of new compounds. For example, the total synthesis of 7-chloro-10-methoxycamptothecin has been reported, which is an important synthon for commercially important derivatives of camptothecin .
-
Microbial Research : “10-Methoxycamptothecin” and its analogues were extracted from Fusarium solani, a fungus inhabiting Camptotheca acuminata . This suggests that “10-Methoxycamptothecin” could be used in microbial research to study its production by microbes and its role in microbial-plant interactions .
-
Nanotechnology : “10-Methoxycamptothecin” can be used in the field of nanotechnology. For instance, it can be incorporated into mesoporous silica nanoparticles, a novel nanoformulation matrix for the treatment of cancer .
-
Endophyte Research : “10-Methoxycamptothecin” and its analogues were found in endophytic fungi from medicinal plants . This suggests that “10-Methoxycamptothecin” could be used in endophyte research to study its production by endophytes and its role in endophyte-plant interactions .
-
Medicinal Plant Research : “10-Methoxycamptothecin” is found in several medicinal plants . It could be used in medicinal plant research to study its biosynthesis, the factors affecting its production in the plant, and its role in the plant’s resistance to both abiotic and biotic stresses .
Safety And Hazards
将来の方向性
The future directions of 10-Methoxycamptothecin research could involve biotechnological approaches for its production from plants like Nothapodytes nimmoniana, Ophiorrhiza species, and Camptotheca acuminata . This could include in vitro propagation of these plants and genetic diversity and transgenic research .
特性
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFJSYOEEYWQMR-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941445 | |
| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methoxycamptothecin | |
CAS RN |
19685-10-0 | |
| Record name | 10-Methoxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Methoxycamptothecin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





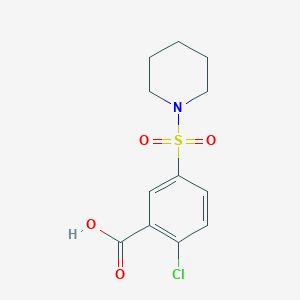

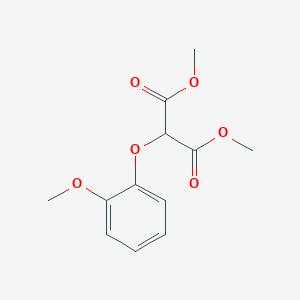

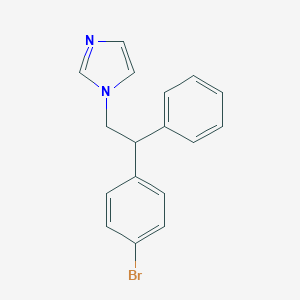
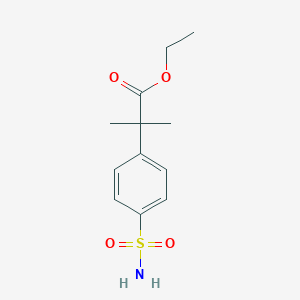
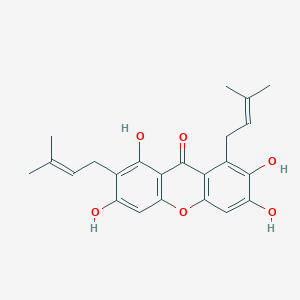
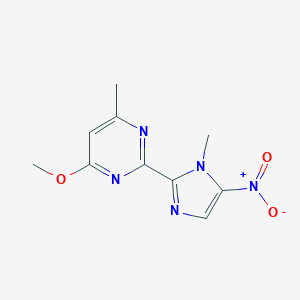
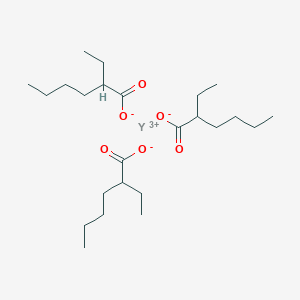
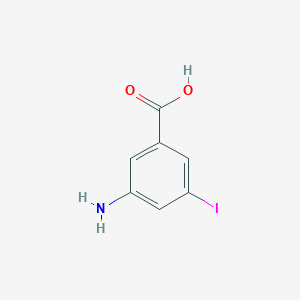
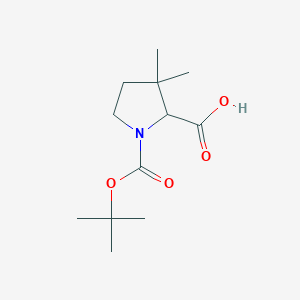
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)